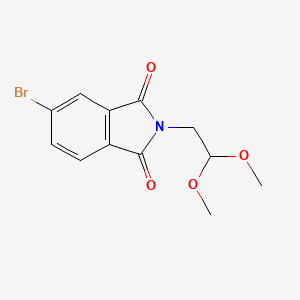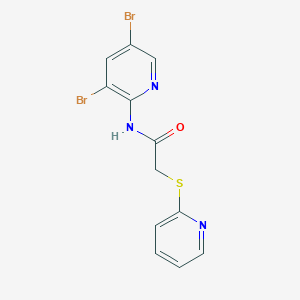
5-bromo-2-(2,2-dimethoxyethyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-2-(2,2-DIMETHOXYETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom and a dimethoxyethyl group attached to an isoindole-dione core. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research.
Preparation Methods
The synthesis of 5-BROMO-2-(2,2-DIMETHOXYETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the precursor molecule.
Formation of the Isoindole-Dione Core: This step involves cyclization reactions to form the isoindole-dione structure.
Attachment of the Dimethoxyethyl Group:
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
5-BROMO-2-(2,2-DIMETHOXYETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form new products.
Cyclization Reactions: The isoindole-dione core can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-BROMO-2-(2,2-DIMETHOXYETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-BROMO-2-(2,2-DIMETHOXYETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The bromine atom and the dimethoxyethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 5-BROMO-2-(2,2-DIMETHOXYETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE include:
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Used as an intermediate in the synthesis of therapeutic agents.
5-Bromo-2,4-dimethoxybenzoic acid: Another brominated compound with applications in organic synthesis.
5-Bromopyrimidine: A brominated pyrimidine derivative used in various chemical reactions.
The uniqueness of 5-BROMO-2-(2,2-DIMETHOXYETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific functional groups and the resulting chemical properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C12H12BrNO4 |
|---|---|
Molecular Weight |
314.13 g/mol |
IUPAC Name |
5-bromo-2-(2,2-dimethoxyethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H12BrNO4/c1-17-10(18-2)6-14-11(15)8-4-3-7(13)5-9(8)12(14)16/h3-5,10H,6H2,1-2H3 |
InChI Key |
CUPFVYPDOOYJDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1C(=O)C2=C(C1=O)C=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B11515112.png)
![2,5-Bis(4-ethylphenyl)-1,3-thiazolo[5,4-d]1,3-thiazole](/img/structure/B11515113.png)
![N-(2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B11515116.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11515122.png)

![Acetamide, 2-[2-(4-fluorobenzoyl)-2-phenylhydrazino]-2-oxo-N-ethyl-](/img/structure/B11515126.png)
![4'-cyano-1'-methyl-N-phenyl-6',7',8',9'-tetrahydrospiro[cyclohexane-1,3'-pyrido[2,1-b][1,3]benzothiazole]-2'-carboxamide](/img/structure/B11515130.png)
![2-[(3-{[(Benzylthio)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B11515135.png)
![2-[2-(4-bromophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B11515136.png)
![(4E)-2-(4-fluorophenyl)-5-propyl-4-{[(pyridin-3-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11515137.png)
![N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B11515141.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11515154.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-(naphthalen-2-ylsulfonyl)prolinamide](/img/structure/B11515155.png)
